

L-Hexanoylcarnitine-d9: A Technical Guide to Commercial Sources, Purity, and Analytical Methods

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Hexanoylcarnitine-d9*

Cat. No.: *B15558257*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and purity of **L-Hexanoylcarnitine-d9**, a crucial internal standard for quantitative bioanalytical studies. Furthermore, it details established experimental protocols for its analysis, primarily focusing on mass spectrometry-based techniques.

Commercial Availability and Purity

L-Hexanoylcarnitine-d9 is a deuterated analog of L-Hexanoylcarnitine, an acylcarnitine that plays a role in fatty acid metabolism. Its deuteration makes it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart in biological matrices. While direct commercial listings for **L-Hexanoylcarnitine-d9** can be limited, several suppliers offer closely related deuterated acylcarnitines, and some provide **L-Hexanoylcarnitine-d9** itself. The purity of these standards is consistently high, as is essential for their use in quantitative analysis.

Supplier	Product Name	CAS Number	Purity	Notes
MedchemExpress	L-Hexanoylcarnitine-d9	2847775-84-0	Not explicitly stated, but products are for research use and typically of high purity.	Deuterium labeled L-Hexanoylcarnitine e. [1]
Cayman Chemical	Hexanoyl-L-carnitine-d3 (chloride)	2483831-95-2	≥99% deuterated forms (d1-d3)	A d3-labeled analog, also suitable as an internal standard. [2]
Achemtek	Hexadecanoyl-L-carnitine-d9	2260670-67-3	98+%	A longer-chain deuterated acylcarnitine. [3]
Avanti Research	C12:0 L-carnitine-d9 (HCl salt)	2245711-25-3	>99%	A longer-chain deuterated acylcarnitine. [4]
MedKoo Biosciences	Palmitoyl-L-carnitine-d9	Not Available	>98%	A longer-chain deuterated acylcarnitine. [5]

Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain precise purity data and confirm the isotopic enrichment.

Experimental Protocols: Quantification by LC-MS/MS

The most common application of **L-Hexanoylcarnitine-d9** is as an internal standard for the quantification of endogenous L-Hexanoylcarnitine in biological samples such as plasma, serum, and tissue homogenates. Below is a generalized protocol based on established methods for acylcarnitine analysis.[\[6\]](#)[\[7\]](#)

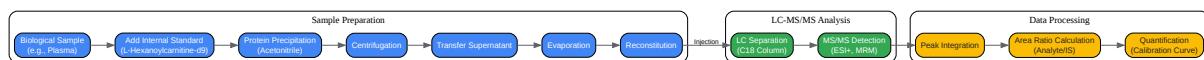
Sample Preparation (Protein Precipitation)

- Thaw biological samples (e.g., plasma) on ice.
- To a 1.5 mL microcentrifuge tube, add 100 μ L of the sample.
- Add 400 μ L of a precipitation solution (e.g., acetonitrile or methanol) containing the internal standard, **L-Hexanoylcarnitine-d9**, at a known concentration (e.g., 50 ng/mL).
- Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
- Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in a suitable mobile phase (e.g., 100 μ L of 50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Analysis

- Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of acylcarnitines.^[7]
- Mobile Phases:
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 10% B), ramping up to a high percentage (e.g., 90% B) to elute the analytes, followed by a

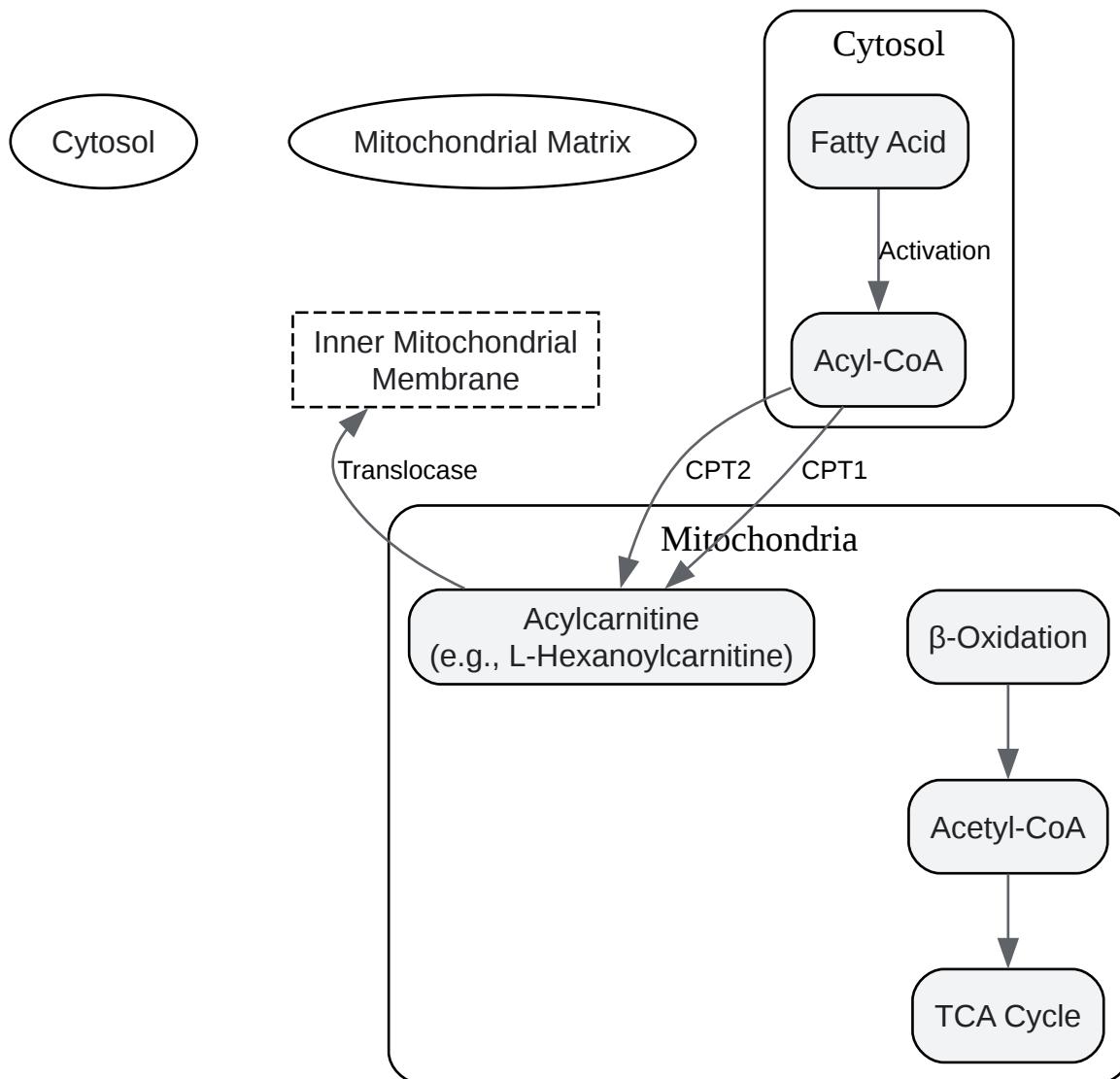
re-equilibration step.


- Mass Spectrometry:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM). The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both L-Hexanoylcarnitine and its deuterated internal standard, **L-Hexanoylcarnitine-d9**.
 - L-Hexanoylcarnitine: The precursor ion ($[M+H]^+$) is m/z 260.2. A common product ion is m/z 85.0, corresponding to the carnitine moiety.
 - **L-Hexanoylcarnitine-d9**: The precursor ion ($[M+H]^+$) will be m/z 269.2 (assuming d9 on the trimethylammonium group). The product ion will also be shifted accordingly. The exact masses should be confirmed based on the specific deuteration pattern of the standard.

Data Analysis

The concentration of L-Hexanoylcarnitine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed with known concentrations of non-deuterated L-Hexanoylcarnitine.

Visualizations


Workflow for LC-MS/MS Quantification of L-Hexanoylcarnitine

[Click to download full resolution via product page](#)

Caption: Workflow for the quantification of L-Hexanoylcarnitine using **L-Hexanoylcarnitine-d9** as an internal standard.

Signaling Context: Role of Acylcarnitines in Fatty Acid Oxidation

[Click to download full resolution via product page](#)

Caption: The role of acylcarnitines in transporting fatty acids into the mitochondria for beta-oxidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. achemtek.com [achemtek.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. medkoo.com [medkoo.com]
- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- To cite this document: BenchChem. [L-Hexanoylcarnitine-d9: A Technical Guide to Commercial Sources, Purity, and Analytical Methods]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15558257#commercial-sources-and-purity-of-l-hexanoylcarnitine-d9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com